5-Amino-4-bromopyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a bromine atom and an amino group attached to the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an intermediate in the synthesis of various biologically active compounds.
5-Amino-4-bromopyrimidine can be synthesized through various chemical reactions involving starting materials such as pyrimidine derivatives. Its synthesis has been documented in several patents and scientific literature, highlighting its importance in pharmaceutical applications.
5-Amino-4-bromopyrimidine is classified as a brominated pyrimidine derivative. Pyrimidines are aromatic heterocycles containing nitrogen atoms at the 1 and 3 positions of the six-membered ring. The presence of the amino and bromine substituents enhances its reactivity and biological activity.
The synthesis of 5-Amino-4-bromopyrimidine can be achieved through several methods, primarily involving bromination and amination reactions.
The typical reaction conditions include:
The molecular formula for 5-Amino-4-bromopyrimidine is C4H5BrN4, indicating it contains four carbon atoms, five hydrogen atoms, one bromine atom, and four nitrogen atoms. Its structure is defined by a six-membered aromatic ring with nitrogen atoms located at positions 1 and 3.
5-Amino-4-bromopyrimidine participates in various chemical reactions due to its functional groups:
The reactivity of 5-Amino-4-bromopyrimidine is influenced by its electron-withdrawing (bromine) and electron-donating (amino) groups, which affect its electrophilicity and nucleophilicity during reactions.
The mechanism of action for compounds derived from 5-Amino-4-bromopyrimidine often involves:
Studies have shown that derivatives of 5-Amino-4-bromopyrimidine exhibit significant activity against various cancer cell lines, suggesting their potential role as therapeutic agents .
Relevant analyses include determining pKa values, which provide insight into its acid-base behavior, crucial for understanding its reactivity in biological systems.
5-Amino-4-bromopyrimidine serves several important functions in scientific research:
5-Amino-4-bromopyrimidine (CAS# 849353-34-0) exemplifies the strategic significance of halogenated pyrimidines in modern drug discovery and synthetic chemistry. This compound features a fused heteroaromatic system where bromine and amino substituents occupy adjacent positions on the pyrimidine ring, creating a versatile molecular architecture for nucleophilic displacement and metal-catalyzed cross-coupling reactions. Its molecular weight of 173.999 g/mol and calculated density of 1.844 g/cm³ reflect a compact, electron-deficient scaffold that facilitates diverse derivatization pathways [7]. The bromine atom serves as an electrophilic handle for C–C bond formation, while the amino group participates in hydrogen bonding and influences electron distribution across the ring system. Such bifunctional reactivity makes this bromoaminopyrimidine indispensable for synthesizing kinase inhibitors, anticancer agents, and materials science precursors, positioning it at the intersection of medicinal chemistry and advanced organic synthesis [2] [4].
The systematic naming of 5-amino-4-bromopyrimidine follows Hantzsch-Widman rules modified by IUPAC guidelines for substituted diazines. The parent heterocycle is a six-membered, fully unsaturated ring containing two nitrogen atoms at the 1- and 3-positions, classified as "pyrimidine" (stem: -pyrimidine, suffix: -ine). Substituents are assigned positional prefixes based on standard numbering: the bromine atom at C4 and the amino group (–NH₂) at C5. This yields the formal name 4-bromopyrimidin-5-amine (or 5-amino-4-bromopyrimidine in trivial nomenclature) [6] [9].
Structurally, the compound belongs to the aminopyrimidine family, characterized by an exocyclic amine directly attached to the heterocyclic ring. Unlike 4-aminopyrimidines where the amino group contributes to aromaticity through resonance, the C5-amino group in this isomer exhibits predominantly inductive effects due to its position relative to ring nitrogens. The bromine at C4 creates a polarized C–Br bond (bond length ~1.90 Å) with enhanced susceptibility to nucleophilic displacement. This regiochemistry distinguishes it from isomeric structures like 4-amino-5-bromopyrimidine (CID 10261576), where electronic and steric properties differ significantly [1] [3].
Table 1: Structural Isomers of Bromoaminopyrimidine
Compound | CAS Number | Molecular Formula | Key Distinguishing Properties |
---|---|---|---|
5-Amino-4-bromopyrimidine | 849353-34-0 | C₄H₄BrN₃ | Bromine at electron-deficient C4; amino group exhibits weaker resonance stabilization |
4-Amino-5-bromopyrimidine | 10261576 (CID) | C₄H₄BrN₃ | Bromine at less activated C5; amino group at C4 participates in extended resonance with N3 |
The chemistry of brominated aminopyrimidines originated in early 20th-century investigations into pyrimidine reactivity. Initial syntheses relied on direct bromination of aminopyrimidine precursors, often yielding unselective mixtures. A breakthrough emerged with the development of regioselective halogenation strategies in the 1980s, where directing groups or protective schemes enabled C4-specific bromination of 5-aminopyrimidine scaffolds [2].
The advent of cross-coupling catalysis in the 1990s transformed bromoaminopyrimidines from curiosities into strategic building blocks. The C–Br bond in 5-amino-4-bromopyrimidine proved exceptionally amenable to Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, allowing chemists to install aryl, heteroaryl, and amino functionalities at C4. This reactivity stems from the electron-withdrawing effect of the adjacent N3 atom, which lowers the LUMO energy of the C–Br σ* orbital and facilitates oxidative addition to Pd(0) complexes [4] [7].
Table 2: Evolution of Synthetic Applications
Era | Key Advance | Impact on 5-Amino-4-bromopyrimidine Chemistry |
---|---|---|
1980–1995 | Directed ortho-metalation strategies | Enabled regioselective synthesis from pyrimidine N-oxides or protected derivatives |
1995–2010 | Palladium-catalyzed cross-coupling | Unlocked C4 as diversification site for biaryl/heteroaryl drug cores (e.g., kinase inhibitors) [2] |
2010–Present | Solid-phase combinatorial synthesis | Facilitated high-throughput library generation via resin-bound intermediates [8] |
Contemporary applications leverage this compound as a linchpin in fragment-based drug design, particularly for tyrosine kinase inhibitors. Its role in synthesizing BI-3802 (a BCL6-targeting degrader) exemplifies modern utility: the bromine is displaced by nucleophilic fragments during lead optimization, while the amino group anchors hydrogen bonds in the ATP-binding cleft of target kinases [4] [7]. Recent advances employ continuous-flow halogen dance reactions to access previously inaccessible regioisomers, further expanding synthetic versatility.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: